An In-depth Technical Guide to N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is a spirocyclic secondary amine that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique three-dimensional structure, incorporating a protected cyclohexanone moiety and a secondary amine, offers a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, a detailed, field-proven synthetic protocol, and an exploration of the potential pharmacological applications of this compound, with a focus on its relevance to researchers and drug development professionals.
Introduction: The Strategic Value of the Spirocyclic Scaffold
Spirocyclic systems have garnered considerable interest in modern drug design due to their inherent structural rigidity and three-dimensionality. Unlike their linear or planar counterparts, spirocycles can project substituents into distinct vectors of chemical space, enabling more precise and potent interactions with biological targets. N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine embodies these desirable characteristics, presenting a synthetically accessible scaffold for the exploration of new chemical entities. The presence of a secondary amine provides a key functional handle for derivatization, while the dioxaspiro motif acts as a bioisostere of a carbonyl group, potentially enhancing metabolic stability and modulating physicochemical properties.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is crucial for its effective utilization in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇NO₂ | [1][2] |
| Molecular Weight | 171.24 g/mol | [2] |
| CAS Number | 166398-41-0 (free base)[1][2][3]; 1703755-78-5 (hydrochloride)[4][5] | |
| Appearance | Predicted: Colorless to pale yellow oil or solid | |
| Boiling Point | Predicted: Decomposes before boiling at atmospheric pressure | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. The hydrochloride salt is expected to be water-soluble. | |
| pKa (predicted) | ~10.5 (for the protonated amine) |
Structural Representation:
Caption: 2D structure of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine.
Synthesis and Reaction Mechanisms
The most logical and efficient synthetic route to N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is a two-step process commencing from 1,4-cyclohexanedione. This involves the protection of one carbonyl group as a ketal, followed by reductive amination of the remaining carbonyl with methylamine.
Synthesis of the Precursor: 1,4-Dioxaspiro[4.5]decan-8-one
The synthesis of the key intermediate, 1,4-dioxaspiro[4.5]decan-8-one, is a well-established procedure involving the selective protection of one of the carbonyl groups of 1,4-cyclohexanedione as an ethylene ketal.[6]
Reaction Scheme:
Caption: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.
Experimental Protocol:
-
To a solution of 1,4-cyclohexanedione (1 equivalent) in toluene, add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
Reflux the mixture until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 1,4-dioxaspiro[4.5]decan-8-one.
Reductive Amination to N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
The final step involves the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with methylamine. This reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by a suitable hydride source. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation due to its mildness and high selectivity for the iminium ion over the ketone.
Reaction Workflow:
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol:
-
To a stirred solution of 1,4-dioxaspiro[4.5]decan-8-one (1 equivalent) in anhydrous dichloromethane or methanol, add a solution of methylamine (1.5-2.0 equivalents in THF or methanol) at room temperature.
-
Stir the mixture for 1-2 hours to allow for the formation of the intermediate iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (containing 1% triethylamine to prevent product tailing) to yield pure N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine.
Spectroscopic Characterization (Predicted)
¹H NMR (Predicted):
-
~3.9 ppm (s, 4H): Protons of the ethylene glycol bridge (-O-CH₂-CH₂-O-).
-
~2.5-2.8 ppm (m, 1H): Methine proton at the 8-position of the cyclohexane ring.
-
~2.4 ppm (s, 3H): Protons of the N-methyl group.
-
~1.5-2.0 ppm (m, 8H): Protons of the cyclohexane ring.
-
~1.0-1.5 ppm (br s, 1H): N-H proton (exchangeable with D₂O).[7]
¹³C NMR (Predicted):
-
~109 ppm: Spiro carbon of the ketal.
-
~64 ppm: Carbons of the ethylene glycol bridge.
-
~50-55 ppm: Carbon at the 8-position of the cyclohexane ring.
-
~35-40 ppm: N-methyl carbon.
-
~30-35 ppm: Other carbons of the cyclohexane ring.
FTIR (Predicted):
-
~3300-3400 cm⁻¹ (weak, broad): N-H stretching vibration.
-
~2950-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.
-
~1100-1000 cm⁻¹ (strong): C-O stretching vibrations of the ketal.
Mass Spectrometry (Predicted):
-
[M+H]⁺ = 172.1332: The protonated molecular ion is expected to be a prominent peak in ESI-MS.[8]
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is limited, the structural motif is present in compounds with known pharmacological activities, suggesting promising avenues for investigation.
Muscarinic Receptor Agonists
Derivatives of 1-oxa-8-azaspiro[4.5]decanes, which share a similar spirocyclic core, have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[7][9] The spirocyclic scaffold is believed to provide the necessary conformational rigidity for effective receptor binding. N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine could serve as a valuable starting material for the synthesis of novel muscarinic agonists with improved selectivity and pharmacokinetic profiles.
Dopamine Receptor Ligands
Structurally related 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have been investigated as potential dopamine agonists.[1] This suggests that the 1,4-dioxaspiro[4.5]decane framework can be a suitable scaffold for targeting dopamine receptors, which are implicated in a range of neurological and psychiatric disorders.
Hypothetical Signaling Pathway Involvement
Given the activity of related compounds as muscarinic and dopamine receptor ligands, it is plausible that derivatives of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine could modulate G-protein coupled receptor (GPCR) signaling pathways.
Caption: Hypothetical GPCR signaling pathway modulation.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine and its derivatives. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[10]
Conclusion
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique spirocyclic structure offers a rigid and three-dimensional scaffold for the design of novel therapeutic agents. The synthetic route to this compound is straightforward and amenable to scale-up. The potential for its derivatives to act as modulators of key biological targets, such as muscarinic and dopamine receptors, makes it an attractive starting point for the development of new treatments for a variety of diseases. This guide provides a solid foundation for researchers to explore the full potential of this promising chemical entity.
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